molecular formula C22H25N3O2S2 B2958334 N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide CAS No. 851715-22-5

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide

Cat. No. B2958334
M. Wt: 427.58
InChI Key: AJJHBISTGBMVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a cyclopentylamino group and a sulfanylindol group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives can be complex and varied. For instance, Wang’s group demonstrated that the nature of the sulfur reagent has a significant impact on reaction selectivity . In one example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) underwent a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .

Scientific Research Applications

Synthesis and Chemical Properties

A key aspect of the research on N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide involves its synthesis and the exploration of its chemical properties through various chemical reactions. For instance, a study by Abaee and Cheraghi (2013) demonstrated the efficiency of a four-component Gewald reaction under organocatalyzed aqueous conditions to form 2-amino-3-carboxamide derivatives of thiophene, highlighting a method that could potentially be adapted for the synthesis of complex molecules like the one Abaee & Cheraghi, 2013.

Structural and Functional Analyses

Research on compounds structurally related to N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide often focuses on understanding their structural and functional characteristics. For example, the work by Schroer and Abram (2009) on novel thiourea derivatives of α-amino acids and their oxorhenium(V) complexes provides insight into how modifying the chemical structure can influence the binding properties and potentially the functionality of such compounds Schroer & Abram, 2009.

Biological Activities and Applications

The exploration of biological activities and potential applications is a crucial research area for compounds like N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide. Research by Ghorab et al. (2013) on antiproliferative activity of novel thiophene and thienopyrimidine derivatives showcases the potential for such compounds to be used in therapeutic contexts, especially in targeting cancer cells Ghorab et al., 2013.

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As it is intended for research use only and not for human or veterinary use, it should be handled with appropriate safety measures in a research setting.

Future Directions

Thiophene-based analogs, including the compound , continue to attract interest from scientists due to their potential as biologically active compounds . Future research may focus on improving these compounds to enhance their biological effects, as well as exploring new synthetic methods .

properties

IUPAC Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c26-21(24-16-6-1-2-7-16)15-29-20-14-25(18-9-4-3-8-17(18)20)12-11-23-22(27)19-10-5-13-28-19/h3-5,8-10,13-14,16H,1-2,6-7,11-12,15H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJHBISTGBMVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.